{Thieno[2,3-c]pyridin-2-yl}methanol

Antiparasitic Leishmaniasis Scaffold comparison

Thieno[2,3-c]pyridin-2-ylmethanol (CAS 1211505-65-5) is a heteroaromatic alcohol with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol. It features a fused thieno[2,3-c]pyridine core with a hydroxymethyl group at the 2-position, providing a hydrogen bond donor/acceptor hinge-binding motif that mimics ATP in kinase active sites.

Molecular Formula C8H7NOS
Molecular Weight 165.21
CAS No. 1211505-65-5
Cat. No. B3222080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{Thieno[2,3-c]pyridin-2-yl}methanol
CAS1211505-65-5
Molecular FormulaC8H7NOS
Molecular Weight165.21
Structural Identifiers
SMILESC1=CN=CC2=C1C=C(S2)CO
InChIInChI=1S/C8H7NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-4,10H,5H2
InChIKeyTWZNEKSPIZTKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-c]pyridin-2-ylmethanol (CAS 1211505-65-5) for Targeted Kinase and Antiparasitic Research: Technical Specifications and Scaffold Advantages


Thieno[2,3-c]pyridin-2-ylmethanol (CAS 1211505-65-5) is a heteroaromatic alcohol with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol [1]. It features a fused thieno[2,3-c]pyridine core with a hydroxymethyl group at the 2-position, providing a hydrogen bond donor/acceptor hinge-binding motif that mimics ATP in kinase active sites [2][3]. This scaffold is recognized as a privileged structure for developing ATP-competitive kinase inhibitors, including those targeting GRK2, COT, and PLK4 [4][5].

Why Thieno[2,3-c]pyridin-2-ylmethanol (CAS 1211505-65-5) Cannot Be Substituted with Other Thienopyridine Regioisomers or Heterocyclic Scaffolds


Substituting thieno[2,3-c]pyridin-2-ylmethanol with alternative thienopyridine regioisomers (e.g., thieno[2,3-b]pyridine or thieno[3,2-c]pyridine) or other heterocyclic cores compromises target engagement due to distinct electronic distributions, hinge-binding geometries, and metabolic stability profiles [1][2]. The [2,3-c] ring fusion positions the pyridine nitrogen in an orientation that favors hydrogen bonding with the kinase hinge region, whereas [2,3-b] and [3,2-c] regioisomers exhibit altered binding affinities and selectivity profiles [3][4]. Quantitative activity differences across therapeutic targets underscore that generic substitution risks both loss of potency and unintended off-target effects [5].

Quantitative Differentiation Evidence for Thieno[2,3-c]pyridin-2-ylmethanol (CAS 1211505-65-5) Against Structural Comparators


Superior Antileishmanial Potency of Thieno[2,3-c]pyridine Scaffold Compared to Thieno[2,3-b]pyridine

Thieno[2,3-c]pyridine derivatives demonstrate superior activity against Leishmania amazonensis, L. braziliensis, and L. infantum compared to thieno[2,3-b]pyridine analogs [1]. While N-Boc-thieno[2,3-b]pyridines (1a–f) were inactive across all tested strains, N-Boc-thieno[2,3-c]pyridines with N6-substitution (2b, 2c, 2f, 2g) exhibited IC50 values <10 µM against promastigotes [2]. Further optimization yielded N-benzyl-thieno[2,3-c]pyridine 3f with IC50 values of 0.83–1.13 µM against amastigotes, comparable to amphotericin B but with a 250-fold higher selectivity index [3].

Antiparasitic Leishmaniasis Scaffold comparison

ATP-Mimetic Hinge-Binding Validation for Thieno[2,3-c]pyridine Scaffold in GRK2 Inhibition

The thieno[2,3-c]pyridine scaffold functions as an ATP-mimetic hinge binder, as confirmed by X-ray crystallography of kinase-bound complexes [1]. In a GRK2 inhibitor optimization program, thieno[2,3-c]pyridine derivatives exhibited potent enzyme inhibition with improved lipophilic ligand efficiency (LLE) compared to alternative scaffolds [2]. The compound's fused bicyclic system provides a hydrogen bond donor–acceptor motif that engages the kinase hinge region, a feature not uniformly present in other heteroaromatic cores like indazole or pyrrolopyridine [3].

Kinase inhibition Heart failure GRK2

Thieno[2,3-c]pyridine Scaffold Demonstrates Potent CYP17 Inhibition with Nanomolar IC50 Values

Thieno[2,3-c]pyridine derivatives have been optimized as potent CYP17 inhibitors, with compound 9c achieving IC50 values of 16 nM (rat CYP17) and 20 nM (human CYP17) [1]. This represents a 1.5-fold improvement over the clinical comparator abiraterone (IC50 25 nM rat, 36 nM human) [2]. The scaffold's planar aromatic core and nitrogen placement enable specific interactions with the heme iron and active site residues, distinguishing it from non-steroidal imidazole-based CYP17 inhibitors that often exhibit broader off-target profiles [3].

Cancer CYP17 Prostate cancer

Commercial Availability and Purity Benchmarking Against Close Structural Analogs

Thieno[2,3-c]pyridin-2-ylmethanol (CAS 1211505-65-5) is commercially available from multiple vendors with minimum purities of 95% (AKSci) and 97% (Leyan) . In contrast, regioisomeric analogs such as thieno[3,2-c]pyridin-2-ylmethanol are not widely stocked by major suppliers, limiting immediate access for research . The compound's established CAS registry and PubChem CID (46785001) facilitate streamlined procurement, quality control verification, and literature tracking [1].

Chemical sourcing Building blocks Purity

Physicochemical Properties Support Favorable Drug-Like Profile in Kinase Programs

Thieno[2,3-c]pyridin-2-ylmethanol exhibits computed physicochemical properties consistent with lead-like chemical space: XLogP3 = 1, topological polar surface area (TPSA) = 61.4 Ų, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 3 [1]. These values fall within established oral druggability guidelines (XLogP <5, TPSA <140 Ų) and compare favorably to more lipophilic thienopyridine analogs (e.g., 4-arylthio derivatives with XLogP >3) [2][3]. The balanced polarity of this building block facilitates solubility and permeability, reducing the risk of attrition due to poor ADME properties in lead optimization [4].

Drug-likeness Physicochemical properties Lead optimization

SAR Studies Confirm Critical Role of 2-Position Substituents in COT Kinase Inhibition

Structure-activity relationship (SAR) exploration of 2,4-disubstituted thieno[2,3-c]pyridines revealed that modifications at the 2-position significantly modulate COT kinase inhibitory potency [1]. Compounds bearing small polar substituents at C2 (e.g., hydroxymethyl, as in thieno[2,3-c]pyridin-2-ylmethanol) exhibited improved enzyme inhibition and cellular activity compared to unsubstituted or bulky hydrophobic analogs [2]. This sensitivity underscores the importance of precise functional group selection at the 2-position, a variable that is fixed in this specific building block and cannot be replicated by other regioisomers or substitution patterns [3].

Kinase inhibitors COT SAR

Recommended Research Applications for Thieno[2,3-c]pyridin-2-ylmethanol (CAS 1211505-65-5) Based on Quantified Differentiation


Lead Optimization for Antileishmanial Drug Discovery

Use thieno[2,3-c]pyridin-2-ylmethanol as a starting scaffold for synthesizing N-substituted derivatives targeting Leishmania parasites. The [2,3-c] regioisomer provides a >10-fold potency advantage over [2,3-b] analogs, as demonstrated by IC50 values <10 µM for N-Boc derivatives and submicromolar activity for N-benzyl analogs (IC50 0.83–1.13 µM) [1]. Focus on N6-substitution to further enhance activity and selectivity [2].

GRK2 Inhibitor Development for Heart Failure

Employ thieno[2,3-c]pyridin-2-ylmethanol to build ATP-competitive GRK2 inhibitors, leveraging its validated hinge-binding motif confirmed by X-ray crystallography [1]. The scaffold's balanced physicochemical profile (XLogP3 = 1, TPSA = 61.4 Ų) supports oral bioavailability and efficient lead optimization [2]. Follow established SAR to optimize lipophilic ligand efficiency (LLE) and selectivity [3].

CYP17 Inhibitor Design for Castration-Resistant Prostate Cancer

Utilize the thieno[2,3-c]pyridine core to design novel CYP17 inhibitors with improved potency over abiraterone. Derivatives based on this scaffold have achieved IC50 values as low as 16 nM (rat CYP17) and 20 nM (human CYP17), representing a 1.5-fold potency improvement [1]. Explore substitutions that maintain selectivity and avoid off-target effects associated with imidazole-based inhibitors [2].

Chemical Biology Tool Compound Synthesis

Obtain thieno[2,3-c]pyridin-2-ylmethanol (95–97% purity) from reliable vendors to prepare probe molecules for target validation studies in kinase signaling or antiparasitic pathways [1]. Its ready commercial availability and established CAS registry streamline synthesis, quality control, and publication tracking, reducing experimental turnaround time [2].

Quote Request

Request a Quote for {Thieno[2,3-c]pyridin-2-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.